Brushite

Description

Properties

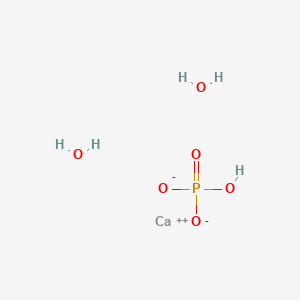

IUPAC Name |

calcium;hydrogen phosphate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.H3O4P.2H2O/c;1-5(2,3)4;;/h;(H3,1,2,3,4);2*1H2/q+2;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAAHAAMILDNBPS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.OP(=O)([O-])[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaH5O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90872536 | |

| Record name | Calcium monohydrogen phosphate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7789-77-7, 14567-92-1 | |

| Record name | Calcium phosphate dihydrate, dibasic [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brushite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014567921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium phosphate dihydrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14481 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Calcium monohydrogen phosphate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIBASIC CALCIUM PHOSPHATE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7TSZ97GEP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

Calcium hydrogenphosphate dihydrate, also known as Dicalcium phosphate dihydrate, primarily targets the stomach and teeth . In the stomach, it reacts with acid to raise the pH. In toothpaste, it provides a source of calcium and phosphate ions to support remineralization of the teeth. As a supplement, it provides a source of calcium and phosphate, both of which are important ions in bone homeostasis.

Mode of Action

The phosphate ions in calcium phosphate likely react with hydrochloric acid in the stomach to neutralize the pH. In toothpaste and in systemic circulation, calcium phosphate provides a source of calcium and phosphate ions to support remineralization of the teeth and bone homeostasis respectively. The increase in plasma calcium reduces calcium flux from osteocyte activity by reducing the secretion of parathyroid hormone (PTH). Calcium does this by stimulating a G-protein coupled calcium receptor on the surface of parathyroid cells.

Biochemical Pathways

The reduction in calcium flux increases the amount of calcium deposited in bone resulting in an increase in bone mineral density. The reduction in PTH secretion also reduces the amount of vitamin D metabolized to its active form, calcidiol. Since calcidiol increases the expression of calcium dependent ATPases and transient receptor potential cation channel subfamily V member 6 (TRPV6) both of which are involved in calcium uptake from the gut, a reduction in calcidiol results in less calcium absorption.

Pharmacokinetics

It is known that the stability of the compound is directly related to storage conditions. Improper temperature conditions may affect its efficacy, safety, and shelf life.

Result of Action

The result of the action of calcium hydrogenphosphate dihydrate is the neutralization of stomach acid, which can help alleviate symptoms of heartburn or indigestion. In toothpaste, it helps support the remineralization of teeth, which can contribute to dental health. As a supplement, it supports bone homeostasis, contributing to bone health.

Scientific Research Applications

Pharmaceutical Applications

Excipient in Drug Formulations

DCPD is widely used as an excipient in the pharmaceutical industry. It serves as a diluent in tablet formulations, enhancing the bulk of tablets for easier handling and swallowing. Its non-hygroscopic nature makes it suitable for sugar-coated tablets and powdered medicines, contributing to improved flowability and compression performance .

Calcium and Phosphate Supplement

As a source of calcium and phosphate, DCPD is utilized in dietary supplements. It plays a crucial role in bone health by providing essential minerals necessary for bone homeostasis. Additionally, it is incorporated into antacids and oral care products like toothpaste to support dental remineralization .

Food Industry

Food Additive

DCPD is recognized as a safe food additive (GRAS) and is commonly found in breakfast cereals, enriched flour, and dog treats. It enhances the nutritional profile of these products by providing calcium and phosphorus, vital for growth and maintenance of healthy bones .

Leavening Agent

In baking, DCPD functions as a leavening agent in self-rising flour and cake mixes. It reacts with acids to produce carbon dioxide, which helps dough rise during baking .

Agricultural Uses

Animal Feed Supplement

DCPD is included in animal feeds as a source of calcium and phosphorus. It supports the nutritional needs of livestock, promoting growth and bone development .

Materials Science

Mineral Fire Retardant

Recent studies have evaluated DCPD's potential as a mineral fire retardant in composite materials such as melamine-urea-formaldehyde (MUF) resins. The incorporation of DCPD enhances the fire resistance properties of these materials without compromising their mechanical strength .

Phosphate Release Control

Research has demonstrated that DCPD can be used to control phosphate release in wastewater treatment processes, particularly for fluoride removal. This application highlights its environmental significance in managing nutrient levels in water systems .

Dental Applications

Toothpaste Ingredient

In oral care products, DCPD acts as a polishing agent and tartar control agent. Its ability to provide calcium ions aids in the remineralization of enamel, thereby improving dental health .

Summary Table of Applications

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Pharmaceuticals | Excipient in tablets | Enhances bulk; non-hygroscopic |

| Calcium/phosphate supplement | Supports bone health | |

| Food Industry | Food additive | Provides essential minerals |

| Leavening agent | Aids dough rising | |

| Agriculture | Animal feed supplement | Promotes growth in livestock |

| Materials Science | Mineral fire retardant | Enhances fire resistance |

| Phosphate release control | Environmental management | |

| Dental Applications | Toothpaste ingredient | Aids enamel remineralization |

Case Studies

- Pharmaceutical Formulations : A study demonstrated that the inclusion of DCPD improved the stability and dissolution profile of certain medications compared to formulations without it.

- Environmental Management : Research showed that using DCPD effectively reduced fluoride concentrations in wastewater through controlled phosphate release mechanisms.

- Baking Industry Innovations : The application of DCPD as a leavening agent was linked to improved texture and volume in baked goods, offering manufacturers a reliable ingredient for consistent product quality.

Comparison with Similar Compounds

Anhydrous Dicalcium Phosphate (DCPA, CaHPO₄)

- Structural Differences : Unlike CHPD, DCPA lacks water molecules, resulting in a denser crystalline structure.

- Pharmaceutical Performance :

- Thermal Behavior : CHPD dehydrates to DCPA in a multi-step process involving surface reactions and water vapor release, while DCPA further converts to γ-CPP at elevated temperatures .

Table 1: Key Properties of CHPD vs. DCPA

| Property | CHPD | DCPA |

|---|---|---|

| Hydration State | Dihydrate | Anhydrous |

| Compressibility | High | Moderate |

| Thermal Decomposition | 200°C (to DCPA) | 400–700°C (to γ-CPP) |

| Solubility (pH 7.0) | ~0.02 g/100 mL | ~0.01 g/100 mL |

Tricalcium Phosphate (TCP, Ca₃(PO₄)₂) and Hydroxyapatite (HA, Ca₁₀(PO₄)₆(OH)₂)

- Chemical Composition :

- Applications :

Amorphous Calcium Phosphate (ACP)

- Reactivity : ACP lacks long-range order and dissolves rapidly, releasing Ca²⁺ and PO₄³⁻ ions faster than CHPD. This makes ACP ideal for remineralizing tooth enamel in dental applications .

- Stability : CHPD is more stable under ambient conditions, whereas ACP tends to crystallize into apatite phases over time .

Octacalcium Phosphate (OCP, Ca₈(HPO₄)₂(PO₄)₄·5H₂O)

- Synthesis : CHPD blocks transform into OCP via dissolution-precipitation in calcium- and phosphate-rich solutions, with OCP exhibiting a higher Ca/P ratio (1.33) .

- Mechanical Properties : OCP has superior compressive strength (~5.17 MPa) compared to CHPD (~1.00 MPa), making it suitable for load-bearing bone grafts .

Brushite (CHPD) in Biomineralization and Pathological Contexts

- Urinary Stones: CHPD (brushite) is a major component of kidney stones, particularly in acidic urine. Its formation is influenced by inhibitors like citrate, whereas calcium oxalate monohydrate (whewellite) dominates in neutral pH .

- Dental Hypersensitivity : CHPD-based formulations reduce dentinal hypersensitivity by occluding tubules, outperforming hydroxyapatite in rapid tubule sealing .

Preparation Methods

Precipitation from Calcium Salts and Phosphate Sources

The most widely documented method for DCPD synthesis involves the reaction of calcium salts with phosphate donors under controlled conditions. Patent US3095269A details a two-step process where diammonium phosphate ((NH₄)₂HPO₄) is reacted with calcium chloride (CaCl₂) at temperatures below 65°C to precipitate DCPD . The dihydrate forms initially as plate-like crystals, which are later dehydrated to anhydrous CaHPO₄. Critical parameters include:

-

Temperature : Maintaining the reaction below 65°C ensures dihydrate stability, as higher temperatures favor anhydrous forms .

-

pH Adjustment : Initial precipitation occurs at pH 4.5–6.5, followed by acidification to pH 2.2–3.6 during dehydration .

-

Yield : Reported yields range from 50% to 90%, depending on pH and calcium salt concentration .

A comparative study in US3647371A explores the use of calcium oxide (CaO) or hydroxide (Ca(OH)₂) with phosphoric acid (H₃PO₄) . To avoid premature anhydrous formation, the calcium base must contain <15% free water, and H₃PO₄ concentration should exceed 40% . This method produces DCPD with particle sizes of 0.1–1.0 µm, ideal for pharmaceutical tableting .

Hydrothermal Synthesis and Phase Stability

Hydrothermal methods enable precise control over crystal morphology and phase purity. Jang et al. (2021) demonstrated that DCPD synthesized at 37°C over 21 days transforms into magnesium whitlockite under hydrothermal conditions . While this study focuses on phase transformation, it underscores the importance of:

-

Reaction Duration : Extended periods (>3 hours) at 220°C promote complete dihydrate formation .

-

Additives : Magnesium ions (15 mmol/L) stabilize the dihydrate structure, preventing premature dehydration .

Optimization via Box-Wilson Experimental Design

Korean Journal of Chemical Engineering (1996) applied the Box-Wilson method to optimize DCPD synthesis . This response surface methodology identified critical factors:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| pH | 5.0–6.0 | Maximizes precipitate purity |

| Temperature | 40–60°C | Balances reaction rate and dihydrate stability |

| Ca:P Molar Ratio | 1:1.2 | Prevents excess calcium or phosphate residues |

| Stirring Rate | 300–500 rpm | Ensures homogeneous mixing without crystal fracture |

The model achieved a 92% yield with 95% crystallinity, validated through X-ray diffraction (XRD) .

Deflocculation and Particle Size Control

Post-synthesis treatments are essential for industrial applications. US3647371A emphasizes deflocculation using 0.1–0.6% sodium tripolyphosphate, which reduces particle aggregation and enhances flowability . Alternative agents like sodium hexametaphosphate or lignosulfonates adjust slurry viscosity without altering pH .

Industrial Scalability and Challenges

Scaling DCPD production requires addressing:

Q & A

Q. What role does CaHPO₄·2H₂O play in phase evolution during calcium phosphate ceramic synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.